molecular formula C32H37Br2N5O8 B1247337 Pibrozelesin hydrobromide CAS No. 148778-32-9

Pibrozelesin hydrobromide

Cat. No.: B1247337
CAS No.: 148778-32-9
M. Wt: 779.5 g/mol
InChI Key: YMALQNICPSISCA-GMUIIQOCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

KW-2189 is a novel antitumor antibiotic that belongs to the duocarmycin family. It is a water-soluble derivative of duocarmycin B2, known for its potent antitumor activity. KW-2189 has been selected for clinical trials due to its improved water solubility, stability, and antitumor efficacy compared to its parent compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of KW-2189 involves the condensation of duocarmycin B2 with tert-butoxycarbonylpiperazine and 4-nitrophenyl chloroformate in the presence of triethylamine in dichloromethane. This reaction yields the piperazinecarboxylate derivative, which is further processed to obtain KW-2189 .

Industrial Production Methods: Industrial production of KW-2189 follows similar synthetic routes but on a larger scale, ensuring the purity and consistency required for pharmaceutical applications. The process involves stringent quality control measures to maintain the efficacy and safety of the compound.

Chemical Reactions Analysis

Types of Reactions: KW-2189 undergoes several types of chemical reactions, including:

    Oxidation: KW-2189 can be oxidized to form various metabolites.

    Reduction: The compound can be reduced under specific conditions to yield different derivatives.

    Substitution: KW-2189 can participate in substitution reactions, particularly involving its functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.

Major Products Formed: The major products formed from these reactions include various derivatives of KW-2189, which may exhibit different biological activities and properties .

Scientific Research Applications

KW-2189 has a wide range of scientific research applications, including:

Mechanism of Action

KW-2189 exerts its effects by binding to the minor groove of DNA, leading to DNA strand breaks and inhibition of DNA synthesis. The compound is activated by carboxyl esterase, which converts it to its active form. This active form has a stronger DNA-binding activity and cytotoxicity, resulting in the disruption of cellular processes and induction of cell death .

Comparison with Similar Compounds

Uniqueness of KW-2189: KW-2189 stands out due to its improved water solubility, stability, and reduced toxicity compared to its parent compound and other similar derivatives. Its ability to induce DNA strand breaks and inhibit DNA synthesis makes it a promising candidate for further development as an antitumor agent .

Properties

CAS No.

148778-32-9

Molecular Formula

C32H37Br2N5O8

Molecular Weight

779.5 g/mol

IUPAC Name

methyl (8S)-8-(bromomethyl)-2-methyl-4-(4-methylpiperazine-1-carbonyl)oxy-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-1-carboxylate;hydrobromide

InChI

InChI=1S/C32H36BrN5O8.BrH/c1-16-23(31(40)45-6)25-24-18(14-33)15-38(20(24)13-21(27(25)34-16)46-32(41)37-9-7-36(2)8-10-37)30(39)19-11-17-12-22(42-3)28(43-4)29(44-5)26(17)35-19;/h11-13,18,34-35H,7-10,14-15H2,1-6H3;1H/t18-;/m1./s1

InChI Key

YMALQNICPSISCA-GMUIIQOCSA-N

Isomeric SMILES

CC1=C(C2=C3[C@@H](CN(C3=CC(=C2N1)OC(=O)N4CCN(CC4)C)C(=O)C5=CC6=CC(=C(C(=C6N5)OC)OC)OC)CBr)C(=O)OC.Br

SMILES

CC1=C(C2=C3C(CN(C3=CC(=C2N1)OC(=O)N4CCN(CC4)C)C(=O)C5=CC6=CC(=C(C(=C6N5)OC)OC)OC)CBr)C(=O)OC.Br

Canonical SMILES

CC1=C(C2=C3C(CN(C3=CC(=C2N1)OC(=O)N4CCN(CC4)C)C(=O)C5=CC6=CC(=C(C(=C6N5)OC)OC)OC)CBr)C(=O)OC.Br

Synonyms

Benzo(1,2-b:4,3-b')dipyrrole-1-carboxylic acid, 8-(bromomethyl)-3,6,7,8-tetrahydro-2-methyl-4-(((4-methyl-1-piperazinyl)carbonyl)oxy)-6-((5,6,7-trimethoxy-1H-indol-2-yl)carbonyl)-, methyl ester, (S)-
KW 2189
KW-2189
methyl(1S)-1-bromomethyl-7-methyl-5-((4-methylpiperazinyl)carbonyloxy)-3-((5,6,7-trimethoxy-2-indolyl)carbonyl)-1,2-dihydro-3H-pyrrolo(3,2-e)indole-8-carboxylate hydrobromide

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pibrozelesin hydrobromide
Reactant of Route 2
Reactant of Route 2
Pibrozelesin hydrobromide
Reactant of Route 3
Reactant of Route 3
Pibrozelesin hydrobromide
Reactant of Route 4
Pibrozelesin hydrobromide
Reactant of Route 5
Reactant of Route 5
Pibrozelesin hydrobromide
Reactant of Route 6
Reactant of Route 6
Pibrozelesin hydrobromide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.